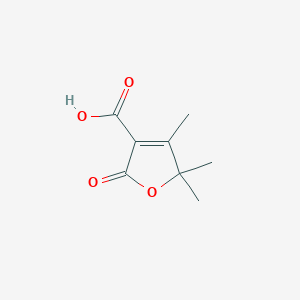

![molecular formula C9H8N2O4 B1274966 2-メチル-6-ニトロ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン CAS No. 57463-01-1](/img/structure/B1274966.png)

2-メチル-6-ニトロ-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オン

説明

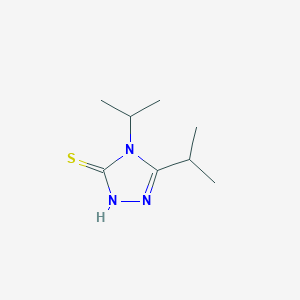

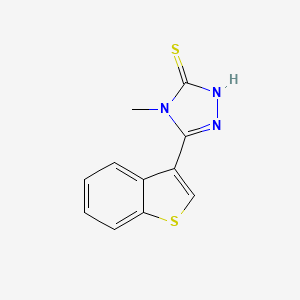

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one, more commonly known as MNO, is a heterocyclic organic compound with potential medicinal and industrial applications. It has a wide variety of uses, including as a synthetic intermediate in the production of pharmaceuticals, as a flavoring agent, and as a potential therapeutic agent. The chemical structure of MNO consists of a six-membered ring with two nitro groups and two methyl groups attached to the ring. MNO has been studied extensively in recent years, and its potential applications have been explored in depth.

科学的研究の応用

3-アリール-2H-ベンゾ[b][1,4]オキサジン-2-オンの合成

この化合物は、3-アリール-2H-ベンゾ[b][1,4]オキサジン-2-オンの合成に使用できます . このプロセスには、ベンゾ[d]オキサゾールと2-オキソ-2-アリール酢酸のTFA触媒によるタンデム反応が含まれます . この変換の効率は、広範囲の官能基との互換性によって示されました .

天然物の生産

この化合物は、セファランドールAなどの天然物の生産に使用できます . これは、3-アリール-2H-ベンゾ[b][1,4]オキサジン-2-オンのTFA触媒による合成によって達成されます .

化学反応における触媒

この化合物は、特定の化学反応における触媒として作用することができます . たとえば、ベンゾ[d]オキサゾールと2-オキソ-2-アリール酢酸のタンデム反応を促進できます .

有機化学研究

この化合物は、特に開環と環化の研究において、有機化学研究において関心を集めています .

2-アリールベンゾチアゾールの合成

これは、2-アリールベンゾチアゾールの合成に使用できます . これは、α-アリールグリオキシル酸とo-アミノチオフェノールの反応によって達成されます .

3-アリール-2H-ベンゾ[b][1,4]ベンゾキサジン-2-オンの合成

この化合物は、3-アリール-2H-ベンゾ[b][1,4]ベンゾキサジン-2-オンの合成に使用できます . これは、α-アリールグリオキシル酸とo-アミノフェノールの反応によって達成されます .

将来の方向性

特性

IUPAC Name |

2-methyl-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRMEYNXGZSORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400423 | |

| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57463-01-1 | |

| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)